2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride
Overview
Description
2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Characterization
A study by Zareva (2006) utilized ab initio calculations and IR-LD spectroscopy to characterize structurally and spectroscopically a compound similar to 2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride. This approach allowed for obtaining structural information and assigning IR bands, demonstrating the compound's relevance in material science and spectroscopic analysis Zareva, S. (2006).
Antimicrobial Activities
Research conducted by Mohamed et al. (2012) on 8-Ethoxycoumarin derivatives highlighted the potential of similar compounds in developing new antimicrobial agents . The study synthesized various derivatives and tested their antimicrobial activity, showcasing the chemical's application in pharmaceutical research Mohamed, H. M., et al. (2012).
Immunomodulatory Effects
Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols, evaluating their immunosuppressive effects . This study illustrates the application of chemical synthesis in discovering compounds with potential use in treating autoimmune diseases and facilitating organ transplantation Kiuchi, M., et al. (2000).
Antifungal and Antibacterial Activities
Xiao et al. (2014) isolated metabolites from the endophytic fungus Botryosphaeria dothidea, demonstrating significant antifungal and antibacterial activities . Such studies contribute to the search for new, naturally derived antimicrobial compounds Xiao, J., et al. (2014).
Solubility and Thermodynamics
Yao et al. (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine, providing insights into the solubility behavior of similar compounds in various organic solvents. This information is crucial for the development of pharmaceuticals and chemicals where solubility plays a key role Yao, G., et al. (2017).
Properties
IUPAC Name |
2-amino-N-(3-ethoxypropyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-3-12-6-4-5-10-8(11)7(2)9;/h7H,3-6,9H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTPJKHDZUAMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246172-61-1 | |
Record name | Propanamide, 2-amino-N-(3-ethoxypropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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